molecular formula C15H17N3O4S B2815477 N-(2,3-dimethoxyphenyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1797559-94-4

N-(2,3-dimethoxyphenyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Cat. No. B2815477
CAS RN: 1797559-94-4
M. Wt: 335.38
InChI Key: YJIFLOFGAUUNTF-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, commonly referred to as DTCA, is a synthetic compound that has been the subject of extensive scientific research in recent years. DTCA belongs to a class of compounds known as azetidine carboxamides, which have been found to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Antidepressant and Nootropic Agents : The synthesis of compounds with azetidinone skeletons, including those with dimethoxyphenyl groups, has demonstrated potential antidepressant and nootropic activities. Specifically, compounds exhibiting a 2-azetidinone structure have been explored for their central nervous system (CNS) activity, suggesting a potential avenue for therapeutic applications (Thomas et al., 2016).

  • Antimicrobial and Antitubercular Activities : Novel azetidin-2-one derivatives have shown promising antimicrobial and antitubercular activities, highlighting the potential of azetidinone-based compounds in addressing resistant microbial strains and tuberculosis (Ilango & Arunkumar, 2011).

Antimicrobial Evaluation

  • Heterocyclic Compounds : Research involving the synthesis of heterocyclic compounds, including thiazolidin-4-ones and azetidin-2-ones, has indicated moderate to good antimicrobial activities. These studies underscore the importance of nitrogen and sulfur-containing heterocycles in developing new antimicrobial agents (Gilani et al., 2016).

Chemical Synthesis and Characterization

  • Synthetic Methodologies : The development of synthetic methodologies for creating azetidine and thiazolidine derivatives, through reactions such as aziridine ring opening and cycloaddition, provides foundational knowledge for the synthesis of complex molecules, including those with potential pharmacological applications (Wang et al., 2009).

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-20-12-5-3-4-11(13(12)21-2)17-14(19)18-8-10(9-18)22-15-16-6-7-23-15/h3-7,10H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIFLOFGAUUNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

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